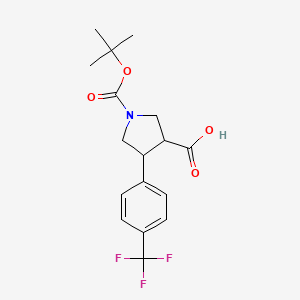
Benzyl (1-methylpiperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (1-methylpiperidin-4-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-methylpiperidin-4-yl)carbamate typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the de-protection of the benzyl group and the formation of its salt . The reaction conditions generally involve charging dichloromethane into a glass reactor at 25-35°C, followed by the addition of 1-benzylpiperidine-4-amine and cooling the mixture to 5-15°C. Potassium hydroxide in water solution is then added slowly to the reactor .
Industrial Production Methods
For large-scale industrial production, the process involves the use of easily available commercial raw materials and shorter reaction times to achieve high yields. The synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed as an efficient route .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (1-methylpiperidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and potassium hydroxide are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated products, while reduction can lead to the formation of various amines.
Applications De Recherche Scientifique
Benzyl (1-methylpiperidin-4-yl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzyl (1-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to bind to monoamine receptors, including serotonin receptors, and inhibit their activity . This interaction leads to various biological effects, such as modulation of neurotransmitter levels and inhibition of specific enzymatic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate: This compound shares a similar structure and exhibits comparable biological activities.
Piperidin-4-ol derivatives: These compounds are also piperidine derivatives and have been studied for their potential therapeutic applications.
[3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indole derivatives: These compounds are potent and selective antagonists of specific receptors and have similar pharmacological profiles.
Uniqueness
Benzyl (1-methylpiperidin-4-yl)carbamate is unique due to its specific structural features and its ability to interact with multiple molecular targets
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
benzyl N-(1-methylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-16-9-7-13(8-10-16)15-14(17)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) |
Clé InChI |
JZWANIMWNGQFDH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



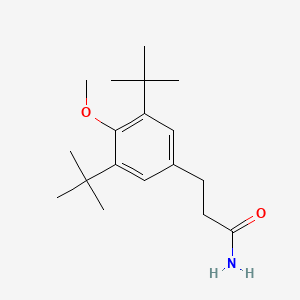
![7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B12972176.png)
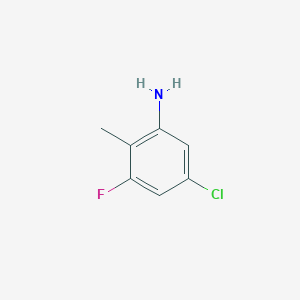



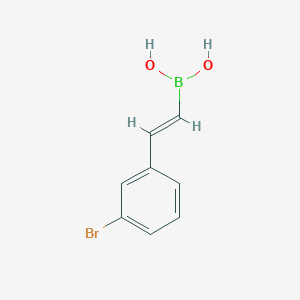
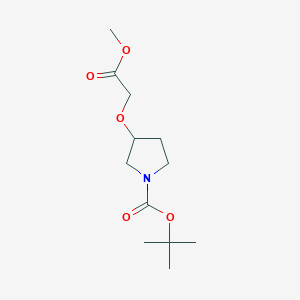
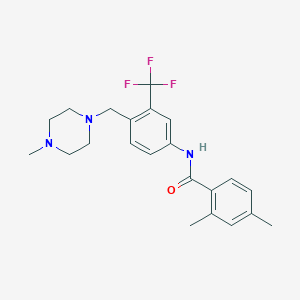
![(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid](/img/structure/B12972230.png)
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)

